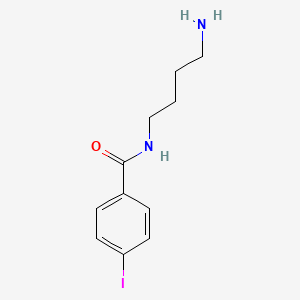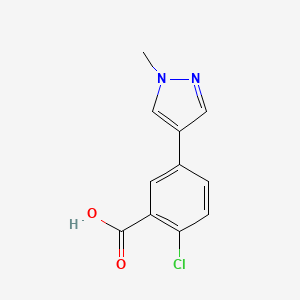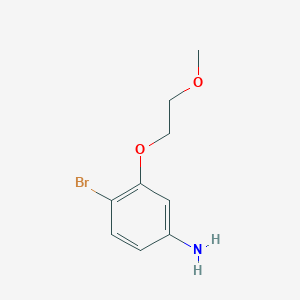
4-Bromo-3-(2-methoxyethoxy)aniline
Overview
Description
“4-Bromo-3-(2-methoxyethoxy)aniline” is a chemical compound with the CAS Number: 1041853-14-8 . It has a molecular weight of 246.1 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16BrNO3/c1-14-4-5-15-6-7-16-11-8-9 (13)2-3-10 (11)12/h2-3,8H,4-7,13H2,1H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 246.1 . The compound is stored at room temperature and has a physical form of oil .
Scientific Research Applications
Spectroscopic and Theoretical Studies
- Vibrational, Geometrical, and Electronic Properties : Research on N-phenoxyethylanilines, including derivatives of 4-Bromo-3-(2-methoxyethoxy)aniline, has provided insights into their vibrational, geometrical, and electronic properties. Infrared spectroscopic studies supported by density functional and ab initio theoretical calculations have been pivotal in understanding these aspects (Finazzi et al., 2003).
Synthesis and Structural Analysis
- Synthesis of Brominated Oligo(N-phenyl-m-aniline)s : The synthesis of all-para-brominated poly(N-phenyl-m-aniline)s, a process relevant to the derivative this compound, has been achieved. X-ray crystallographic analysis has provided insights into their U-shaped structure, which suggests an inclination towards helical structures. This research is significant for understanding the redox properties of these compounds (Ito et al., 2002).
Biological Activity and Potentiometric Studies
- Schiff Base Derivatives : Schiff bases derived from similar bromo-methyl anilines have been synthesized and characterized for their antimicrobial activity. Additionally, potentiometric studies with various metal ions, such as Cu(II), Co(II), and Ni(II), have been conducted to determine the stability constants of the formed binary complexes. This research is crucial for understanding the biological activity and potential applications of these compounds (Upadhyay et al., 2020).
Nonlinear Optical (NLO) Materials
- Vibrational Analysis for NLO Applications : The vibrational analysis of compounds such as 4-bromo-3-(trifluoromethyl)aniline, a close relative of this compound, has been studied for their potential use in nonlinear optical materials. This research includes analysis of hyperconjugation interactions and molecular electrostatic potential, which are important for applications in the field of optics (Revathi et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-12-4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBIHIOGMCAUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

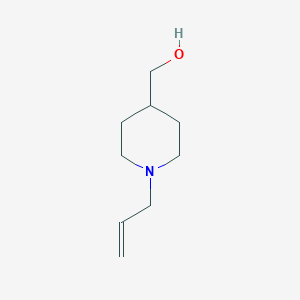
![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)
![3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine](/img/structure/B1400711.png)
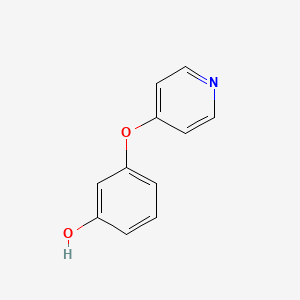
![N-[(oxan-4-yl)methyl]cyclopentanamine](/img/structure/B1400713.png)

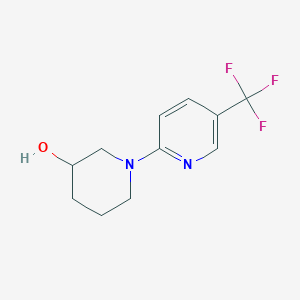
![[1-(Pyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1400718.png)

![[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1400721.png)

